molecular formula C23H24O6 B1254954 5-O-demethylpaxanthonin

5-O-demethylpaxanthonin

Cat. No. B1254954
M. Wt: 396.4 g/mol
InChI Key: LYMUFMGSOHLCHO-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-demethylpaxanthonin is a member of the class of xanthones consisting of paxanthonin in which the methoxy group at position 5 is replaced by a hydroxy group. Isolated from the roots of Hypericum roeperianum and leaves of Hypericum styphelioides, it exhibits antioxidant and antifungal activities. It has a role as a metabolite, an antifungal agent and an antioxidant. It is a member of xanthones and a polyphenol. It derives from a paxanthonin.

Scientific Research Applications

Discovery and Isolation

  • Isolation from Hypericum patulum: 5-O-Demethylpaxanthonin, along with other compounds, was isolated from the callus tissues of Hypericum patulum. This discovery was significant in understanding the chemical composition of this plant species (Ishiguro et al., 1997).

Antioxidative Properties

  • Evaluation in Hypericum styphelioides: A study identified 5-O-Demethylpaxanthonin as one of the compounds in Hypericum styphelioides leaves. Its antioxidative properties were assessed using Trolox equivalent antioxidant activity (TEAC) and chemiluminescence assays, indicating its potential in oxidative stress-related applications (Gamiotea-Turro et al., 2004).

properties

Product Name

5-O-demethylpaxanthonin

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(1S,4S)-2,2-dimethyl-4-prop-1-en-2-ylcyclopentyl]-1,3,5,6-tetrahydroxyxanthen-9-one

InChI

InChI=1S/C23H24O6/c1-10(2)11-7-13(23(3,4)9-11)17-15(25)8-16-18(21(17)28)19(26)12-5-6-14(24)20(27)22(12)29-16/h5-6,8,11,13,24-25,27-28H,1,7,9H2,2-4H3/t11-,13+/m0/s1

InChI Key

LYMUFMGSOHLCHO-WCQYABFASA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@@H](C(C1)(C)C)C2=C(C3=C(C=C2O)OC4=C(C3=O)C=CC(=C4O)O)O

Canonical SMILES

CC(=C)C1CC(C(C1)(C)C)C2=C(C3=C(C=C2O)OC4=C(C3=O)C=CC(=C4O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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